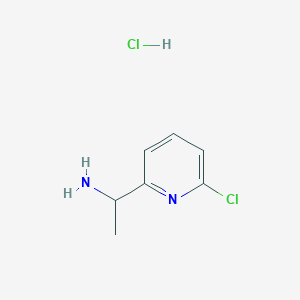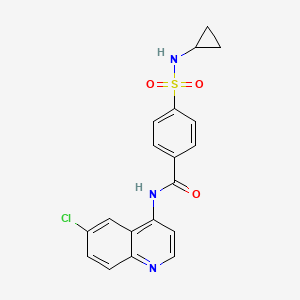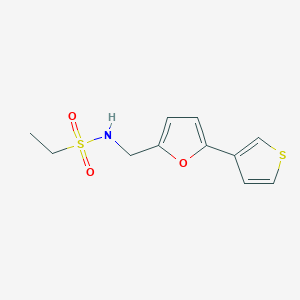
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate: is an organic compound with the molecular formula C15H20N2O2. It is a derivative of benzylcarbamate, featuring a cyano group and two methyl groups on the benzene ring. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural features.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylbenzonitrile with potassium tert-butyl N-[(difluoroboranyl)methyl]carbamate in the presence of a palladium catalyst. The reaction is carried out in a mixture of dioxane and water, with caesium carbonate as a base, at a temperature of 110°C for 16 hours under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylcarbamates.
Reduction Reactions: Formation of 4-amino-2,6-dimethylbenzylcarbamate.
Oxidation Reactions: Formation of 4-cyano-2,6-dimethylbenzoic acid.
Wirkmechanismus
The mechanism of action of tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The cyano group and the carbamate moiety may play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-cyano-2,6-dimethylphenylcarbamate
- Tert-butyl 4-cyano-2,6-dimethylbenzylamine
- Tert-butyl 4-cyano-2,6-dimethylbenzoate
Comparison: Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is unique due to the presence of both a cyano group and a carbamate moiety on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these groups.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-cyano-2,6-dimethylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-12(8-16)7-11(2)13(10)9-17-14(18)19-15(3,4)5/h6-7H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSDGCIVQPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2601521.png)
![7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2601522.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate](/img/structure/B2601523.png)


![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)





![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)


